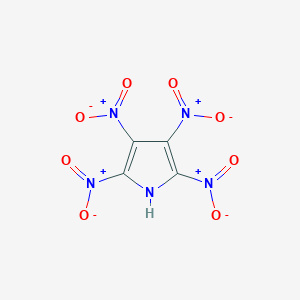

2,3,4,5-tetranitro-1H-pyrrole

Description

Contextualization of Nitrogen-Rich Heterocycles as High-Energy-Density Frameworks

Nitrogen-rich heterocycles are a significant class of compounds in the field of high-energy-density materials (HEDMs). acs.orgmdpi.com These molecules are characterized by their high nitrogen content and large positive heats of formation, which are key indicators of high energy density. acs.orgmdpi.commdpi.com The fundamental appeal of these structures lies in the high energy released upon the decomposition of their nitrogen-rich frameworks, which predominantly form the stable and environmentally benign dinitrogen (N₂) gas. mdpi.com The presence of numerous N-N and C-N bonds within these heterocyclic rings contributes to their high energy content. mdpi.com

The architecture of these compounds, often featuring aromatic systems, can also impart a degree of thermal stability and insensitivity to stimuli like impact and friction, which are crucial properties for practical energetic materials. mdpi.comenergetic-materials.org.cn Researchers have been intensively developing HEDMs based on various heterocyclic scaffolds, including azoles (like pyrazoles, triazoles, and tetrazoles) and azines (like tetrazines). mdpi.commdpi.commdpi.com The introduction of energetic functional groups, most notably the nitro group (-NO₂), onto these heterocyclic backbones is a primary strategy for enhancing their performance. mdpi.com The nitro group improves the oxygen balance of the molecule, which is critical for efficient combustion, and significantly increases the density and detonation performance. mdpi.commdpi.com

Significance of Highly Nitrated Pyrrole (B145914) Derivatives in Modern Energetic Material Design

Within the broader category of nitrogen-rich heterocycles, pyrrole and its derivatives have attracted considerable attention. rsc.orguni-muenchen.de Pyrrole is a five-membered aromatic heterocycle that is electron-rich, making it susceptible to electrophilic substitution reactions like nitration. numberanalytics.comchemistry-chemists.com The introduction of multiple nitro groups onto the pyrrole ring leads to poly-nitrated pyrroles, a class of compounds with significant potential as energetic materials. rsc.orgenergetic-materials.org.cn

The significance of highly nitrated pyrroles, such as 2,3,4,5-tetranitro-1H-pyrrole (TNP), stems from their potential to deliver high detonation performance, often comparable to established explosives like HMX (1,3,5,7-tetranitro-1,3,5,7-tetraza-cyclooctane) and RDX (1,3,5-trinitro-1,3,5-triaza-cyclohexane). energetic-materials.org.cn Theoretical studies have shown that TNP possesses a high density and can achieve high detonation velocities and pressures. energetic-materials.org.cn Furthermore, the pyrrole ring can be functionalized at the nitrogen atom (N-1 position), for instance with a methyl group to form 1-methyl-2,3,4,5-tetranitropyrrole (NMTNP), which can modify its physical and energetic properties, such as melting point and stability, making it a candidate for melt-castable explosive applications. rsc.orgresearchgate.net The pursuit of such compounds is driven by the continuous need for new energetic materials that offer improved performance, enhanced stability, and reduced sensitivity compared to traditional explosives. mdpi.comrsc.org

Historical Development of Pyrrole Nitration Chemistry

The chemistry of pyrrole dates back to its first detection in coal tar in 1834. numberanalytics.comwikipedia.org As an electron-rich heterocycle, its reactivity towards electrophiles, including nitrating agents, has been a subject of extensive study. numberanalytics.comchemistry-chemists.com Early nitration studies of pyrrole, often using agents like acetyl nitrate (B79036), revealed that the reaction can yield a mixture of isomers, with 2-nitropyrrole typically being the major product. chemistry-chemists.comrushim.ru

Achieving higher degrees of nitration to produce poly-nitrated pyrroles has been a significant chemical challenge. The electron-rich nature of the pyrrole ring makes it prone to oxidation and acid-catalyzed ring-opening during nitration, especially under harsh conditions. baranlab.org The synthesis of 2,3,4,5-tetranitropyrrole (TNP) was reported by Hinshaw et al., involving a multi-step process. chemistry-chemists.com This synthesis started with 1-tert-butylpyrrole, which was nitrated to yield 1-tert-butyl-2,3,4-trinitropyrrole. Subsequent de-tert-butylation gave 2,3,4-trinitropyrrole, which was then further nitrated under strong acidic conditions (concentrated sulfuric acid and 100% nitric acid) to produce the final tetranitrated product. chemistry-chemists.com However, it was noted that 2,3,4,5-tetranitropyrrole is unstable upon storage at ambient temperature. chemistry-chemists.com The development of more efficient and safer nitration methods, including the use of different nitrating agents and reaction conditions, remains an active area of research to access these high-energy compounds. chemrxiv.orgresearchgate.net

Academic Research Landscape of this compound and Related Compounds

The academic research landscape for this compound (TNP) and its derivatives is primarily situated within the field of energetic materials science. Research efforts focus on synthesis, characterization, and theoretical performance evaluation. While the synthesis of TNP itself has been documented, its instability has limited its practical application. chemistry-chemists.comcore.ac.uk

Computational chemistry plays a crucial role in this research area. energetic-materials.org.cn Density Functional Theory (DFT) calculations are widely used to predict the structural, thermodynamic, and detonation properties of TNP and its derivatives. energetic-materials.org.cn These theoretical studies allow for the screening of potential new high-energy density materials and provide insights into their stability and performance before undertaking complex and potentially hazardous synthetic work. energetic-materials.org.cn Research has also explored other derivatives by introducing different substituents (e.g., amino, nitro) at the N-1 position to modulate the energetic properties and thermal stability. energetic-materials.org.cn

Compound Data Tables

Below are tables summarizing key properties of this compound and a related derivative based on available research data.

| Property | Value | Reference |

|---|---|---|

| Density (g·cm⁻³) | 1.93 | energetic-materials.org.cn |

| Detonation Velocity (km·s⁻¹) | 9.01 | energetic-materials.org.cn |

| Detonation Pressure (GPa) | 37.54 | energetic-materials.org.cn |

| Melting Point (°C) | 156-158 (decomposes) | chemistry-chemists.com |

| Stability | Unstable at ambient temperature upon storage | chemistry-chemists.com |

| Property | Value | Reference |

|---|---|---|

| Density (g·cm⁻³) | 1.93 | rsc.org |

| Detonation Velocity (km·s⁻¹) | 8.95 | rsc.org |

| Detonation Pressure (GPa) | 36.9 | rsc.org |

| Melting Point (°C) | 100 | rsc.org |

| Decomposition Temperature (°C) | 196 | rsc.org |

| Impact Sensitivity (J) | > 40 | researchgate.net |

| Friction Sensitivity (N) | > 360 | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetranitro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HN5O8/c10-6(11)1-2(7(12)13)4(9(16)17)5-3(1)8(14)15/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVDRVFTYAVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5 Tetranitro 1h Pyrrole and Its Precursors

Direct Nitration Strategies for Pyrrole (B145914) Core Functionalization

Direct nitration of the pyrrole ring is a primary approach to introduce nitro groups. However, achieving controlled and regioselective nitration to yield tri- and tetranitropyrroles requires careful selection of nitrating agents and reaction conditions.

The electron-rich nature of pyrrole makes it highly reactive towards electrophiles, with positions 2 and 5 being the most favored for substitution. quimicaorganica.orgnumberanalytics.com Achieving nitration at specific positions, especially for higher nitration states, necessitates strategic approaches. For instance, the synthesis of 1-isopropyl- and 1-tert-butyl-2,3,4-trinitropyrroles has been achieved through the nitration of the corresponding 3-nitropyrrole (B1211435) precursors. acs.org The use of directing groups attached to the pyrrole nitrogen can influence the position of nitration. pearson.com While direct nitration of pyrrole with a mixture of nitric and sulfuric acid often leads to polymerization, using nitric acid in acetic anhydride (B1165640) can yield 2-nitropyrrole and 3-nitropyrrole. quimicaorganica.orgresearchgate.net The synthesis of N-methyltetranitropyrrole has been accomplished in a two-step process, where the direct introduction of three nitro groups onto the pyrrole moiety was achieved in a single step using a metal nitrate (B79036)/concentrated sulfuric acid mixture. researchgate.net

The choice of nitrating agent and reaction conditions is paramount to control the extent and regioselectivity of nitration while minimizing side reactions. numberanalytics.com A variety of nitrating agents have been explored, including dilute, concentrated, or fuming nitric acid, as well as nitric acid dissolved in solvents like acetic acid, sulfuric acid, or acetic anhydride. vpscience.org The combination of nitric acid and sulfuric acid is a common but harsh nitrating agent. numberanalytics.com Milder conditions, such as nitric acid in acetic anhydride, are often preferred for sensitive substrates like pyrrole to prevent degradation. quimicaorganica.orgnumberanalytics.com

Researchers have investigated various nitrating systems to optimize the synthesis of polynitrated pyrroles. For example, the nitration of 1-methyl-2,3,4-trinitropyrrole to 1-methyl-2,3,4,5-tetranitropyrrole has been achieved using fuming nitric acid and oleum. researchgate.net The use of metal nitrates, such as bismuth nitrate, has been explored as a modification to the classical Paal-Knorr pyrrole synthesis. uctm.edu Furthermore, novel nitrating systems, like the activation of sodium nitrate by SO(3)-pyridine in acetonitrile, have been developed to provide a safer and more practical nitration method with unique thermal stability. researchgate.net The optimization of reaction parameters such as temperature and solvent is also crucial; lower temperatures often lead to more selective nitration. numberanalytics.comnumberanalytics.com

Table 1: Comparison of Nitrating Agents and Conditions

| Nitrating Agent/System | Substrate | Product(s) | Key Observations | Reference(s) |

| Metal nitrate/conc. H₂SO₄ | Pyrrole moiety | N-methyltrinitropyrrole | Direct introduction of three nitro groups in one step. | researchgate.net |

| Fuming HNO₃/Oleum | 1-methyl-2,3,4-trinitropyrrole | 1-methyl-2,3,4,5-tetranitropyrrole | Synthesis of the tetranitrated derivative. | researchgate.net |

| 100% HNO₃ | N-substituted 3-nitropyrroles | N-substituted 2,3,4-trinitropyrroles | Nitration at 0°C or room temperature. | acs.org |

| HNO₃ in Acetic Anhydride | Pyrrole | 2-nitro and 3-nitropyrrole | Milder conditions to avoid polymerization. | quimicaorganica.orgresearchgate.net |

| NaNO₂/K₂S₂O₈ | Indoles/Pyrrole | 3-nitro derivatives | Selective radical nitration. | researchgate.net |

| SO₃-pyridine/NaNO₃ in ACN | Pyrrole | Nitropyrroles | Heterogeneous, high-yielding, and thermally stable. | researchgate.net |

Regioselective Nitration Approaches to Tri- and Tetranitropyrroles

Multi-step Synthetic Routes for Highly Nitrated Pyrroles

Due to the challenges of direct polynitration, multi-step synthetic routes are often employed to construct highly nitrated pyrroles. These strategies involve the preparation of key intermediates followed by sequential nitration and derivatization.

The synthesis of highly functionalized pyrroles often begins with the construction of a substituted pyrrole ring that can then be further modified. Classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses are foundational for creating pyrrole derivatives. numberanalytics.comuctm.edu The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is a widely used method. uctm.edu Modifications to this method, such as the use of various catalysts, have been developed to improve yields and reaction rates. uctm.edu For the synthesis of N-substituted pyrroles, the Clauson-Kaas reaction, involving the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines, is a key strategy. researchgate.net

For the synthesis of tetranitropyrrole, intermediates like N-methyltetrabromopyrrole have been used. thieme-connect.com The synthesis of 1-methyl-2,3,4,5-tetranitropyrrole has also been achieved starting from 1-(triisopropylsilyl)pyrrole (B1197553) or 1-methylpyrrole (B46729). researchgate.net The synthesis of various N-substituted pyrroles can also be achieved through the reaction of aliphatic or aromatic primary amines with 2,5-dimethoxytetrahydrofuran in the presence of acid catalysts. researchgate.net

Table 2: Multi-step Synthesis of N-Methyltetranitropyrrole

| Starting Material | Intermediate(s) | Final Product | Synthetic Approach | Reference(s) |

| 1-(triisopropylsilyl)pyrrole | 1-methyl-2,3,4-trinitropyrrole | 1-methyl-2,3,4,5-tetranitropyrrole | Multi-step synthesis involving desilylation, methylation, and sequential nitration. | researchgate.net |

| 1-methylpyrrole | 1-methyl-3,4-dinitropyrrole, 1-methyl-2,3,4-trinitropyrrole | 1-methyl-2,3,4,5-tetranitropyrrole | Sequential nitration strategy. | researchgate.net |

Preparation of Key Intermediates for Poly-Nitration

Novel and Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net This trend extends to the synthesis of pyrroles and their derivatives. Green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and reagents. researchgate.net

Novel techniques for pyrrole synthesis include microwave-assisted reactions, which can significantly reduce reaction times and improve yields. uctm.edubenthamscience.com The use of eco-friendly catalysts, such as calcium nitrate, for the solvent-free synthesis of N-substituted pyrroles represents a significant advancement in green chemistry. researchgate.net Additionally, one-pot multicomponent reactions are being developed to synthesize highly functionalized pyrroles in a single step, minimizing waste and improving efficiency. rsc.orgorganic-chemistry.org For nitration reactions, the use of peroxy compounds as eco-friendly catalysts with sodium nitrite (B80452) in an aqueous bisulfate medium has been explored as an alternative to traditional harsh acid conditions. rasayanjournal.co.in The development of biocatalytic methods, such as using bacterial P450 enzymes for direct aromatic nitration, also presents a promising green alternative for the future. nih.gov

Microwave-Assisted and Solvent-Free Methodologies for Pyrrole Derivatives

Derivatization and Structural Modification of the 2,3,4,5-Tetranitropyrrole Scaffold

Once the fully nitrated pyrrole ring is synthesized, further modifications can be performed to fine-tune its properties. These transformations primarily involve reactions at the nitrogen atom (N-substitution) or chemical changes to the nitro groups themselves.

The hydrogen atom on the nitrogen of the 2,3,4,5-tetranitro-1H-pyrrole ring can be replaced with various substituents, a process known as N-substitution. byjus.commasterorganicchemistry.comksu.edu.sa This modification can significantly impact the compound's stability, density, and energetic performance. The synthesis of 1-methyl-2,3,4,5-tetranitropyrrole provides a clear example of this derivatization. researchgate.net This compound has been synthesized efficiently through alternate routes starting from either 1-methylpyrrole or 1-(triisopropylsilyl)pyrrole. researchgate.net The methylation of the nitrogen atom in the tetranitrated ring results in a compound with a calculated density of 1.88 g·cm⁻³ and a detonation velocity of 8.66 km·s⁻¹, comparable to the well-known explosive RDX. energetic-materials.org.cn

Theoretical studies have also explored other N-substituted derivatives, such as those with amino or additional nitro groups, to predict their structures and properties in the search for new high-energy density materials. energetic-materials.org.cn General methods for N-alkylation of pyrroles, such as using alkyl halides in the presence of a base or in ionic liquids, provide a foundational chemistry that can be adapted for these highly electron-deficient systems. organic-chemistry.org

The four nitro groups on the 2,3,4,5-tetranitropyrrole ring are the primary determinants of its energetic character, but they are also sites for potential chemical transformation. The high degree of nitration makes the pyrrole ring highly electron-deficient, which influences the reactivity of both the ring and the nitro substituents.

One potential transformation is the reduction of a nitro group to an amino group. While direct reduction on the tetranitropyrrole itself is challenging, the reduction of nitro groups on related compounds, such as 2-(2-nitroalkyl)pyrroles, is a well-established process. rsc.org Another relevant class of reactions is Vicarious Nucleophilic Substitution (VNS), a method used to introduce nucleophiles onto electron-deficient aromatic rings. jes.or.jp This reaction could potentially be used to replace a hydrogen atom on the pyrrole ring (if one were present) or, more speculatively, to substitute one of the nitro groups with another functional group, such as an amino group, using reagents like hydroxylamine. jes.or.jp Furthermore, studies on the atmospheric oxidation of pyrrole by nitrate radicals (NO₃) show that nitropyrroles are formed, and these compounds can undergo further aging and transformation, indicating the chemical reactivity of the nitro-functionalized ring system. tandfonline.com

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 2,3,4,5-tetranitro-1H-pyrrole.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. frontiersin.orgresearchgate.net

Calculated HOMO, LUMO, and Energy Gap for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Molecule 1 | - | - | 2.29 |

| Molecule 2 | - | - | 2.30 |

| Molecule 3 | - | - | 2.14 |

| Molecule 4 | - | - | 2.17 |

| Molecule 5 | - | - | 1.94 |

| Molecule 6 | - | - | 1.95 |

| Molecule 7 | - | - | 1.60 |

| Molecule 8 | - | - | 1.64 |

Note: Data for specific molecules are from theoretical studies on expanded porphyrins and serve as an illustrative example of HOMO-LUMO gap calculations. frontiersin.org

Electron Density Distributions and Molecular Electrostatic Potential Surfaces

The electron density distribution within the this compound molecule reveals the effects of the strongly electron-withdrawing nitro groups. In an unsubstituted pyrrole (B145914) molecule, the electron density is highest at the 2 and 5 positions of the ring. doubtnut.com The four nitro groups in TNP significantly alter this distribution, pulling electron density away from the pyrrole ring.

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. acs.orgrsc.org The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For TNP, the areas around the oxygen atoms of the nitro groups are expected to be highly negative, while the region around the pyrrole ring and the N-H proton would be positive. energetic-materials.org.cnacs.org This information is crucial for understanding intermolecular interactions and the sensitivity of the energetic material.

Thermochemical and Energetic Property Prediction Methodologies

Theoretical methods are extensively used to predict the thermochemical and energetic properties of this compound, which are essential for evaluating its performance as an energetic material.

Theoretical Determination of Heats of Formation and Enthalpy Changes

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. scielo.br For high-energy-density materials, a high positive heat of formation is desirable as it contributes to a greater energy release upon decomposition. Theoretical methods, such as DFT calculations, are employed to predict the gas-phase and solid-phase heats of formation of TNP and its derivatives. energetic-materials.org.cnresearchgate.netmdpi.com These calculations often involve isodesmic reactions, where bond types are conserved on both sides of the reaction, to improve accuracy.

Bond Dissociation Energy (BDE) Analysis for Chemical Stability Prediction

The chemical stability of an energetic material is of paramount importance. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. pearson.com The weakest bond in the molecule, known as the "trigger bond," is often the initial site of decomposition. For nitrated compounds like TNP, the C-NO2 or N-NO2 bonds are typically the weakest. scielo.bricm.edu.pl

Computational studies calculate the BDE for various bonds within the TNP molecule to identify the trigger bond and predict its thermal stability. energetic-materials.org.cnscielo.brias.ac.in A higher BDE for the trigger bond generally corresponds to greater thermal stability. These analyses are critical for assessing the safety and reliability of the energetic material. researchgate.net

Calculated Bond Dissociation Energies (BDE) for Related Nitramino-Pyrrole Derivatives

| Molecule | Bond Dissociation Energy (kJ mol-1) |

|---|---|

| A1 | 280.98 |

| A2 | 477.57 |

| B2 | 255.88 |

| D1 | 115.90 |

Note: The presented BDE values are for nitramino-substituted pyrroles and illustrate the range of values obtained through computational analysis. scielo.br

Computational Evaluation of Energetic Performance Parameters

Theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the energetic performance of novel materials before their synthesis, offering a safe and cost-effective screening method. For this compound (TNP), computational studies have been performed to estimate its key detonation characteristics.

Detailed research findings indicate that TNP exhibits excellent energetic properties, comparable to or exceeding those of well-known explosives. Using DFT calculations at the B3LYP/6-311++G** level, the density, detonation velocity (D), and detonation pressure (P) of TNP have been calculated. The theoretical density is predicted to be 1.93 g·cm⁻³. researchgate.net This high density is a crucial factor contributing to its powerful energetic performance. The detonation velocity is estimated to be 9.01 km·s⁻¹, with a corresponding detonation pressure of 37.54 GPa. researchgate.net These values suggest that the detonation performance of TNP is comparable to that of 1,3,5,7-tetranitro-1,3,5,7-tetraza-cyclooctane (HMX), a benchmark high-performance explosive. researchgate.net The Kamlet-Jacobs equations are frequently used in these theoretical evaluations to derive detonation parameters from the calculated density and heat of formation. uni-regensburg.demdpi.com Such computational screening identifies promising candidates, like TNP, for further experimental study as potential high-energy-density materials. researchgate.netuni-regensburg.de

Table 1: Computed Energetic Performance of this compound This table is interactive. You can sort and filter the data.

| Compound | Formula | Theoretical Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|

| This compound (TNP) | C₄HN₅O₈ | 1.93 | 9.01 | 37.54 | researchgate.net |

| 1-methyl-2,3,4,5-tetranitropyrrole | C₅H₃N₅O₈ | 1.88 | 8.66 | 34.10 | researchgate.net |

| HMX (for comparison) | C₄H₈N₈O₈ | 1.91 | 9.10 | 39.30 | mdpi.com |

| RDX (for comparison) | C₃H₆N₆O₆ | 1.82 | 8.75 | 34.00 | mdpi.comnih.gov |

Molecular Dynamics (MD) Simulations for Condensed Phase Analysis

Molecular dynamics (MD) simulations provide a computational microscope to examine the behavior of molecules in the condensed phase, offering insights that are often difficult to obtain through experimental means alone. These simulations model the movements and interactions of atoms and molecules over time, governed by a force field, which is crucial for understanding the properties of energetic materials in their solid state.

The arrangement of molecules in a crystal lattice, known as crystal packing, significantly influences the density and sensitivity of an energetic material. researchgate.net MD simulations are a powerful tool to explore the effects of the crystal environment on molecular conformation and interactions. acs.org While specific MD simulation studies detailing the crystal packing of this compound are not extensively available in the reviewed literature, the general methodology is well-established. Such simulations would start with a predicted crystal structure, often obtained from methods like molecular mechanics or DFT, to analyze the stability of different packing arrangements. researchgate.netacs.org The calculated theoretical density of 1.93 g·cm⁻³ for TNP is a direct consequence of its predicted crystal packing efficiency. researchgate.net Intermolecular interactions, such as van der Waals forces and electrostatic interactions between the nitro groups of adjacent molecules, would be the primary forces governing the packing structure. univ-lille.fr

The sensitivity of an energetic material to stimuli like impact, shock, or heat is a critical safety parameter. Computational chemistry provides valuable insights into the molecular factors that control sensitivity. A key indicator of thermal stability and sensitivity is the Bond Dissociation Energy (BDE) of the weakest bond in the molecule, often referred to as the "trigger bond." nih.gov For many nitroaromatic and nitroheterocyclic compounds, the C-NO₂ or N-NO₂ bond is the trigger linkage. researchgate.netnih.gov Theoretical studies calculate the BDE for various bonds within the this compound molecule to identify this weakest point. A lower BDE suggests that the bond requires less energy to break, indicating lower thermal stability and potentially higher sensitivity. nih.govnih.gov By comparing the calculated BDE of TNP with those of known explosives like RDX or HMX, a theoretical assessment of its relative sensitivity can be made.

Analysis of Hydrogen Bonding Networks and Supramolecular Aggregation

Computational Studies on Reaction Mechanisms and Decomposition Pathways

Understanding the chemical reactions involved in the formation and decomposition of energetic materials is crucial for optimizing synthesis and ensuring stability. Computational methods can elucidate complex reaction pathways, identify transition states, and calculate activation energies.

The synthesis of this compound involves the exhaustive nitration of pyrrole. The mechanism of electrophilic nitration in five-membered heterocyclic rings is complex. Computational studies can model this process step-by-step. Such studies would investigate the reactivity of the pyrrole ring, which is deactivated by the introduction of each successive electron-withdrawing nitro group. researchgate.net DFT calculations can be used to map the potential energy surface of the reaction, determining the activation energy barriers for nitration at different positions on the pyrrole ring. grafiati.com Studies on the protonation of nitro-pyrroles indicate that the nitro groups themselves can be protonated, which would further complicate the reaction by drawing electron density away from the ring system. researchgate.net Elucidating the full nitration mechanism to form the tetranitro derivative requires accounting for the influence of the solvent and the specific nitrating agent used (e.g., HNO₃/H₂SO₄ or NO₂BF₄), all of which can be modeled computationally. grafiati.com

Theoretical Examination of Thermal Decomposition Pathways and Trigger Bonds

The thermal stability of an energetic material is a critical parameter determining its safety, handling, and application. For novel compounds like this compound (TNP), computational chemistry provides a powerful and safe methodology to investigate the initial steps of thermal decomposition. Theoretical studies, primarily employing density functional theory (DFT), offer deep insights into the decomposition mechanisms by identifying the weakest chemical bonds, known as "trigger bonds," which are the most likely to break first and initiate the decomposition cascade.

Research Findings on Trigger Bonds

The initiation of thermal decomposition in many nitro-containing energetic materials is the homolytic cleavage of a C-NO₂ or N-NO₂ bond. researchgate.net The energy required to break a specific bond is known as the Bond Dissociation Energy (BDE). The bond with the lowest BDE in a molecule is typically identified as the trigger bond, as it represents the most kinetically favorable point of initial decomposition.

Computational studies on nitro-derivatives of pyrrole have been conducted to investigate their thermodynamic and kinetic stability. researchgate.netdtic.mil These studies involve the calculation of properties such as enthalpy of formation, bond order, and crucially, bond dissociation energy. researchgate.netdtic.mil For this compound, theoretical analyses using methods like Natural Bond Orbital (NBO) analysis are employed to understand the strength of the trigger bond. researchgate.net NBO analysis helps in understanding the electron density distribution and identifying the weakest bonds within the molecule.

While specific BDE values for every bond in this compound are not detailed in readily available literature, studies on closely related compounds provide significant insights. For instance, in a computational study of nitramino-derivatives of pyrrole, the focus is often on the C-NO₂ or N-NO₂ bonds as the probable trigger linkages. The general consensus for many nitroaromatic and nitroheterocyclic compounds is that the exocyclic C-NO₂ or N-NO₂ bonds are the weakest.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is theorized to initiate with the cleavage of one of the C-NO₂ bonds. This initial step is highly endothermic and results in the formation of a pyrrole radical and a nitrogen dioxide (NO₂) molecule.

Initial Step: C₄HN₄O₈ (this compound) → C₄HN₃O₆• (trinitropyrrolyl radical) + •NO₂

Following this initiation, a complex series of secondary exothermic reactions is expected to occur. The highly reactive •NO₂ species can act as a powerful oxidant, leading to further decomposition of the remaining pyrrole structure and other fragments. The trinitropyrrolyl radical is also highly unstable and would rapidly undergo further fragmentation, likely involving the cleavage of the pyrrole ring itself. Subsequent reactions would lead to the formation of various small gaseous products such as N₂, CO, CO₂, H₂O, and various nitrogen oxides (NOx).

Initiation: Homolytic cleavage of a C-NO₂ trigger bond.

Propagation: A cascade of fast, exothermic reactions involving the initial radical products.

Termination: Formation of stable, small-molecule end products.

The exact nature and sequence of the secondary reactions are complex and challenging to model, but the identification of the trigger bond provides the crucial first step in understanding the thermal stability of the compound.

Data Tables

To illustrate the concept of trigger bonds, the following table presents representative Bond Dissociation Energies (BDEs) for bonds typically found in nitro-substituted heterocyclic compounds. Note: These are generalized values for illustrative purposes and not the specific calculated values for this compound.

| Bond Type | Representative BDE (kJ/mol) | Role in Decomposition |

| C-NO₂ | 200 - 250 | Likely Trigger Bond |

| N-H | 380 - 420 | Stronger, less likely to be initial cleavage point |

| C-C (ring) | 340 - 380 | Ring rupture likely a secondary step |

| C-H | 410 - 430 | Strong, not a primary decomposition site |

| C=C (ring) | 600 - 650 | Very strong, cleavage is highly energetic |

Sophisticated Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a complex, poly-nitrated system like 2,3,4,5-tetranitro-1H-pyrrole, a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy, often augmented by theoretical calculations, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the N-H proton. The chemical shift of this proton would be significantly influenced by the electron-withdrawing nature of the four nitro groups, likely causing it to appear at a downfield position compared to the parent pyrrole (B145914) molecule. chemicalbook.comresearchgate.net In different solvents, the chemical shift of the N-H proton can vary due to interactions with the solvent molecules. researchgate.net

The ¹³C NMR spectrum would provide information on the carbon backbone of the pyrrole ring. Due to the presence of four nitro groups, the carbon atoms are expected to be highly deshielded, resulting in signals at lower field values. oatext.com Given the substitution pattern, two distinct ¹³C signals would be anticipated for the C2/C5 and C3/C4 positions, assuming a symmetrical structure. However, the exact chemical shifts are best predicted through computational methods. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been shown to provide reliable predictions of NMR chemical shifts. science.govscience.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and based on theoretical calculations and comparison with related nitropyrrole compounds, as direct experimental data is not readily available.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (N-H) | 9.0 - 11.0 | Singlet | The exact shift is highly dependent on the solvent and concentration. |

| ¹³C (C2/C5) | 130 - 145 | Singlet | Deshielded due to the adjacent nitro groups. |

| ¹³C (C3/C4) | 120 - 135 | Singlet | Also deshielded, but potentially to a lesser extent than C2/C5. |

This interactive table is based on theoretically predicted values.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the pyrrole ring and the nitro groups. mdpi.com The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment, including hybridization and oxidation state. nih.gov For this compound, one would expect to observe signals for the pyrrolic nitrogen and the four nitro group nitrogens.

The pyrrolic nitrogen (N-H) is anticipated to have a chemical shift in the range typical for pyrrole-like nitrogens. nih.gov The nitrogen atoms of the four nitro groups are expected to resonate at a much lower field, in the characteristic region for nitro compounds. nih.gov Theoretical calculations of ¹⁵N chemical shifts, often performed in conjunction with experimental studies on related compounds, are crucial for the precise assignment of these signals. mdpi.comnih.gov

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound (Note: The following data is predictive and based on theoretical calculations and established ranges for nitrogen-containing functional groups, as direct experimental data is not readily available.)

| Nitrogen Atom | Predicted Chemical Shift (ppm) | Notes |

| N-1 (Pyrrolic) | -150 to -250 | Referenced to nitromethane. |

| N (Nitro groups) | +350 to +400 | The four nitro groups may exhibit slightly different chemical shifts depending on the molecular symmetry and dynamics. |

This interactive table is based on theoretically predicted values.

While direct experimental data is scarce, advanced NMR techniques could theoretically provide insights into the conformation and dynamics of this compound. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguously correlating the proton, carbon, and nitrogen signals. nih.gov These techniques are instrumental in confirming the connectivity within the molecule.

Furthermore, variable-temperature NMR studies could shed light on dynamic processes, such as restricted rotation of the nitro groups or potential conformational changes in the pyrrole ring. However, the inherent instability of the compound makes such experimental investigations highly challenging.

15N NMR for Nitrogen Atom Characterization in Poly-Nitrated Systems

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and essential for identifying functional groups and understanding the bonding characteristics within this compound.

The FTIR spectrum of this compound is expected to be dominated by the characteristic vibrations of the nitro (NO₂) groups. Strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are anticipated in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The N-H stretching vibration of the pyrrole ring would likely appear as a sharp band in the region of 3300-3500 cm⁻¹. Other important vibrations include C-N stretching and various ring deformation modes. science.gov

Computational methods, particularly DFT, are widely used to simulate vibrational spectra and aid in the assignment of experimental bands. science.govresearchgate.net Theoretical calculations can predict the frequencies and intensities of the vibrational modes, providing a valuable reference for interpreting the experimental FTIR spectrum. researchgate.net

Table 3: Predicted Prominent FTIR Absorption Bands for this compound (Note: The following data is predictive and based on theoretical calculations and known absorption ranges for functional groups, as direct experimental data is not readily available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1400 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| Ring Deformation | 700 - 1000 | Medium to Weak |

This interactive table is based on theoretically predicted values.

Raman spectroscopy offers complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyrrole ring and the C-C bonds would be expected to produce strong signals in the Raman spectrum. The symmetric NO₂ stretching vibrations would also be Raman active.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule. As with other spectroscopic methods for this compound, theoretical simulations of the Raman spectrum are crucial for a detailed analysis and interpretation, especially given the challenges of experimental measurement. researchgate.netjoaquinbarroso.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. For a compound like this compound, high-resolution techniques are particularly crucial for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of a compound's elemental formula with high confidence. The theoretical exact mass of this compound (C₄HN₅O₈) is 246.9771 g/mol . An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), distinguishing it from other potential chemical formulas.

While specific experimental HRMS data for this compound is not widely published, the technique's power has been demonstrated on analogous structures. For instance, HRMS analysis of 1H-pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA) was used to identify its precursor ion at an m/z of 242.0054, corresponding to the [M-H]⁻ species, confirming its identity in complex mixtures. energetic-materials.org.cn A similar approach would be essential for the definitive characterization of this compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₄HN₅O₈ |

| Molecular Weight | 247.07 g/mol |

| Exact Mass | 246.9771 u |

Electrospray Ionization (ESI) is a soft ionization technique that allows intact molecules, particularly polar and thermally labile ones, to be transferred into the gas phase as ions for mass analysis. For this compound, ESI-MS would likely be performed in negative ion mode due to the acidic nature of the pyrrolic N-H proton and the strong electron-withdrawing character of the four nitro groups, favoring the formation of a deprotonated molecule, [M-H]⁻.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would reveal characteristic fragmentation pathways. The fragmentation of polynitro aromatic compounds often involves the sequential loss of nitro groups (NO₂) or related species. Studies on other nitrogen-rich heterocyclic compounds show that fragmentation is heavily influenced by the substituents and the core ring structure. nih.govnih.gov For this compound, the primary fragmentation would likely involve cleavages of the C–NO₂ and N–NO₂ bonds. energetic-materials.org.cn The fragmentation pathways for pyrrole derivatives are known to be significantly influenced by the substituents on the ring. nih.govlifesciencesite.com

Table 2: Expected ESI-MS Fragmentation of this compound ([M-H]⁻, m/z = 245.97)

| Ion | m/z (Theoretical) | Loss |

| [C₄N₄O₆]⁻ | 199.98 | NO₂ |

| [C₄N₃O₄]⁻ | 154.00 | 2 x NO₂ |

| [C₄N₂O₂]⁻ | 108.01 | 3 x NO₂ |

| [C₄N]⁻ | 62.01 | 4 x NO₂ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for its absolute structure determination via single-crystal X-ray diffraction. While crystallographic data for the parent compound is not publicly available, the structure of the closely related derivative, 1-methyl-2,3,4,5-tetranitropyrrole, has been reported and provides significant insight into the molecular architecture. researchgate.net

The analysis of 1-methyl-2,3,4,5-tetranitropyrrole revealed that the pyrrole ring is nearly planar. researchgate.net The four nitro groups cause significant steric strain, leading to twisting of the NO₂ groups relative to the plane of the pyrrole ring. This twisting is a common feature in polynitro aromatic and heterocyclic compounds. The C–N bond lengths connecting the nitro groups to the ring are consistent with those in other energetic materials. researchgate.net The crystal packing is stabilized by various intermolecular interactions, which influence the crystal density, a key parameter for energetic materials. researchgate.netmdpi.com

Table 3: Selected Crystallographic Data for 1-methyl-2,3,4,5-tetranitropyrrole

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Density (calculated) | 1.838 g/cm³ | researchgate.net |

| Pyrrole Ring | Near-planar | researchgate.net |

| Nitro Group Orientation | Twisted out of the ring plane | researchgate.net |

(Note: Data is for the N-methyl derivative, as it represents the closest experimentally determined structure to this compound.)

Powder X-ray Diffraction (XRPD) is a non-destructive technique used to analyze polycrystalline materials. It is essential for identifying the crystalline phase of a synthesized batch of material, confirming its purity, and detecting the presence of any polymorphic forms. The diffraction pattern, which plots diffracted intensity against the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. scielo.org.mx

For this compound, a reference powder pattern could be calculated from single-crystal X-ray data or determined experimentally from a pure, microcrystalline sample. This reference pattern would be invaluable for quality control in any synthesis, ensuring batch-to-batch consistency. The technique is widely used in the characterization of energetic materials to confirm the desired crystal phase, as different polymorphs can have significantly different sensitivities and performance characteristics. Analysis of the peak broadening in an XRD pattern can also provide information about crystallite size and lattice strain within the material. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Electronic Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule. The resulting spectrum provides information about the conjugated systems and the effect of various functional groups on the electronic structure.

For this compound, the electronic spectrum is expected to be dominated by π→π* transitions associated with the pyrrole ring and n→π* transitions involving the lone pairs of the oxygen atoms in the nitro groups. The parent pyrrole molecule exhibits strong absorption deep in the UV region. nist.gov The presence of four powerful electron-withdrawing nitro groups, which are also chromophores, would be expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths, likely extending into the visible region. This is a well-known effect in other nitro-substituted aromatic compounds. researchgate.net The specific wavelengths and intensities of these absorptions are sensitive to the planarity of the system and the electronic interaction between the nitro groups and the pyrrole ring.

UV-Visible Spectroscopy

There is no available public data detailing the UV-Visible absorption spectrum of this compound. This technique is fundamental in determining the electronic transitions within a molecule. For related compounds, such as other pyrrole derivatives or nitroaromatics, UV-Visible spectroscopy reveals characteristic absorption bands. For instance, the parent 1H-pyrrole exhibits absorption in the UV region. The extensive conjugation and the presence of electron-withdrawing nitro groups in this compound would likely lead to a significant shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to simpler pyrroles. However, without experimental data, specific absorption maxima and molar absorptivity values remain unknown.

Table 1: UV-Visible Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Transient Absorption Spectroscopy for Excited State Dynamics

Information regarding the excited-state dynamics of this compound from transient absorption spectroscopy is also not present in the available scientific literature. This powerful technique is used to probe the transient species formed after a molecule is excited by a pulse of light, providing insights into processes such as intersystem crossing, internal conversion, and the lifetimes of excited states.

Studies on other nitroaromatic compounds have shown that they can undergo complex photochemical pathways following excitation, including rapid intersystem crossing to triplet states. It is plausible that this compound would exhibit rich and complex excited-state dynamics due to the multiple nitro groups. These groups can influence the electronic landscape, potentially creating various decay pathways for the excited state. However, without experimental investigation, the specific transient species, their absorption wavelengths, and their kinetic profiles cannot be detailed.

Table 2: Excited State Dynamics Data for this compound

| Solvent | Transient Species | Absorption Maxima (nm) | Lifetime (ps/ns) | Decay Pathway | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Reactivity and Chemical Transformations of 2,3,4,5 Tetranitro 1h Pyrrole

Electrophilic Substitution Beyond Full Nitration

Electrophilic substitution is a hallmark reaction of aromatic compounds, including pyrrole (B145914). In unsubstituted pyrrole, these reactions, such as nitration, halogenation, and Friedel-Crafts acylation, occur preferentially at the C-2 and C-5 positions. slideshare.netlibretexts.org This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the sigma complex) formed during attack at these positions, which can be described by three resonance structures, compared to only two for attack at the C-3 or C-4 positions. slideshare.netquora.com

However, in the case of 2,3,4,5-tetranitro-1H-pyrrole, all carbon positions on the pyrrole ring are already substituted with nitro groups. Consequently, further electrophilic substitution on the ring carbons is not feasible. Moreover, the four nitro groups are powerful deactivating groups, withdrawing electron density from the π-system of the pyrrole ring. This deactivation makes the ring highly resistant to attack by electrophiles. For comparison, studies on 2,3,4,5-tetramethylpyrrole showed no evidence of hydrogen exchange on the methyl groups, a form of electrophilic substitution, even under strongly acidic conditions. rsc.org This indicates the high stability of the fully substituted ring and the difficulty of initiating further electrophilic reactions. Therefore, electrophilic substitution reactions beyond the existing full nitration are not a characteristic transformation for this compound.

Nucleophilic Reaction Pathways

The extreme electron deficiency of the this compound ring makes it a prime candidate for nucleophilic substitution reactions. In general, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon attack by a nucleophile. bits-pilani.ac.inwikipedia.org The nitro group is one of the most effective activating groups for SNAr reactions.

While specific experimental data on the nucleophilic substitution of this compound is limited in available literature, the principles of SNAr suggest that it should be highly susceptible to attack by various nucleophiles. Potential reactions could involve the displacement of one or more nitro groups by nucleophiles such as alkoxides, amines, or azides. masterorganicchemistry.com The azide (B81097) ion, for instance, is known to be an excellent nucleophile in substitution reactions. masterorganicchemistry.com

The reaction would proceed via the addition of the nucleophile to one of the carbon atoms of the pyrrole ring, followed by the elimination of a nitrite (B80452) ion as the leaving group. The large number of nitro groups would significantly stabilize the anionic intermediate, thereby lowering the activation energy for the reaction. It is plausible that under controlled conditions, selective substitution could be achieved, while harsher conditions might lead to multiple substitution events.

Reduction Chemistry of Multiple Nitro Groups

The reduction of nitro groups is a fundamental transformation in the chemistry of nitroaromatic and nitroheterocyclic compounds. For a polynitrated system like this compound, this chemistry is particularly relevant, offering pathways to various amino-pyrrole derivatives.

The selective reduction of one nitro group in a polynitrated compound presents a significant synthetic challenge due to the similar reactivity of the nitro groups. However, various strategies have been developed for the reduction of nitropyrroles. Common methods involve catalytic hydrogenation using catalysts like Raney Ni or palladium on carbon, or chemical reduction with reagents such as tin(II) chloride or sodium dithionite. nih.gov

For instance, the synthesis of pyrroloanilines has been achieved by the reduction of nitropyrrole intermediates using Raney Ni. nih.gov Another significant approach, particularly in the context of medicinal chemistry, is the use of nitroreductase enzymes. cam.ac.uk These enzymes can selectively reduce a nitro group to an amine under hypoxic (low oxygen) conditions, a feature exploited in the design of bioreductive drugs. sci-hub.box This enzymatic approach offers high selectivity that can be difficult to achieve with conventional chemical reagents.

Table 1: Selected Reagents for Nitro-Pyrrole Reduction

| Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|

| Raney Ni | Hydrogen atmosphere | Aminopyrrole | nih.gov |

| Nitroreductase Enzymes | Hypoxic (low oxygen) | Aminopyrrole | cam.ac.uk |

| TiCl₃ | Aqueous solution | Enamine/Pyrrolidinone | frontiersin.org |

The reduction of nitropyrroles provides direct access to aminopyrrole derivatives, which are versatile synthetic intermediates. A notable application of this transformation is in the development of prodrugs designed for targeted drug release. cam.ac.uk In one strategy, a nitropyrrole system is used as a trigger. Upon reduction of the nitro group to an aminopyrrole, a spontaneous 1,6-elimination cascade is initiated, leading to the release of a tethered amide, amine, or thiol-containing drug molecule. cam.ac.uk Computational and experimental studies have confirmed that the resulting aminopyrrole is capable of facilitating this release, a feat that is challenging with traditional aniline-based linkers for amide release. cam.ac.uk

The general pathway involves the conversion of the nitro group to an amine, which then undergoes an intramolecular electronic rearrangement, cleaving a bond and liberating the active molecule. This approach has been successfully demonstrated for the release of drugs like colchicine. cam.ac.uk The formation of aminopyrroles from their nitro precursors is also a key step in the synthesis of various heterocyclic systems, such as pyrrolo[3,4-c]quinolines. mdpi.com

Selective Reduction Strategies for Nitro-Pyrroles

Cycloaddition and Rearrangement Reactions Involving the Pyrrole Ring System

The aromaticity of the pyrrole ring influences its participation in cycloaddition and rearrangement reactions. The presence of four nitro groups further modifies this reactivity.

Pyrroles are known to participate as the 4π-electron component (diene) in cycloaddition reactions, such as the (4+3) cycloaddition with oxyallyl cations. thieme-connect.de However, these reactions are often challenging because they require the disruption of the pyrrole's aromaticity. thieme-connect.de The highly electron-deficient nature of this compound would likely make it a very poor diene in normal-electron-demand Diels-Alder reactions. Conversely, its electron-poor character could make it a suitable 2π-electron component (dienophile) in inverse-electron-demand cycloaddition reactions.

Other cycloaddition pathways, such as [3+2] cycloadditions, are commonly used to synthesize the pyrrole ring itself from components like tosylmethyl isocyanide (TosMIC) and electron-deficient alkenes or alkynes. mdpi.comrsc.org Formal [4+1] annulation reactions have also been reported for fused 1H-pyrrole-2,3-diones. beilstein-journals.org While these reactions build the pyrrole ring rather than consume it, they highlight the diverse cycloaddition chemistry associated with pyrrolic systems.

Rearrangement reactions are also a feature of heterocyclic chemistry. While no specific rearrangements of this compound are documented, related systems undergo various transformations. For example, acid-catalyzed rearrangements of propargyl alcohols can lead to α,β-unsaturated ketones (Meyer–Schuster rearrangement). wikipedia.org Other notable transformations include the Baeyer–Villiger, Curtius, and Wolff rearrangements, which are synthetically useful for modifying complex molecules. libretexts.org It is conceivable that intermediates derived from this compound, for instance, following partial reduction or nucleophilic attack, could undergo skeletal rearrangements to form new heterocyclic or carbocyclic structures. For example, cytochrome P450 has been shown to catalyze the oxidative rearrangement of a fused pyrrole ring in a drug candidate. nih.gov

Emerging Research Directions and Future Outlook

Rational Design Principles for Novel Pyrrole-Based Energetic Materials

The development of new energetic materials is transitioning from a trial-and-error approach to a more predictive, design-oriented process. mdpi.com Rational design principles leverage an understanding of structure-property relationships to create molecules with specific, targeted characteristics.

Key principles in the design of pyrrole-based energetic materials include:

Maximizing Nitro Group Content: The introduction of nitro groups (–NO2) is a primary strategy for enhancing the energy output and oxygen balance of a compound. mdpi.com The goal is to achieve a high degree of nitration on the pyrrole (B145914) ring, as seen in 2,3,4,5-tetranitro-1H-pyrrole, which improves detonation performance. mdpi.comresearchgate.net

Molecular Density Enhancement: High density is a critical attribute for energetic materials. Design strategies focus on creating compact molecular structures with strong intermolecular interactions, such as hydrogen bonding, to maximize crystal packing density. The presence of numerous oxygen atoms in multiple nitro groups contributes significantly to higher density. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are increasingly used to build predictive models. mdpi.com By correlating molecular descriptors (e.g., bond lengths, electronic properties, hydrophobicity) with performance characteristics like detonation velocity or sensitivity, researchers can screen potential candidate molecules computationally before attempting synthesis. mdpi.comresearchgate.net For instance, models have been developed for pyrrole derivatives to predict antioxidant activities, a methodology that can be adapted for energetic properties. mdpi.com

A comparative table of design parameters for energetic compounds is presented below.

| Design Parameter | Objective | Rationale | Example Application |

| Nitro Group Count | Maximize | Increases energy content and oxygen balance. mdpi.com | Development of polynitrated azoles like 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole. nih.gov |

| Crystal Density | > 1.9 g/cm³ | High density correlates with superior detonation velocity and pressure. nih.gov | Theoretical calculations for highly nitrated compounds often target densities near or above 2.0 g/cm³. nih.gov |

| Oxygen Balance (OB) | Approach Zero or Positive | Ensures more complete combustion, releasing maximum energy. nih.gov | Compounds with a high oxygen-to-carbon ratio are prioritized. nih.gov |

| Thermal Stability | High Decomposition Temp. | Enhances safety during storage and handling. | Introduction of stabilizing functional groups or formation of energetic salts. mdpi.com |

Advanced Synthetic Strategies for Highly Functionalized Pyrrole Systems

Synthesizing highly nitrated pyrroles like this compound presents significant challenges due to the electron-deficient nature of the nitrated ring and its susceptibility to decomposition. acs.org Researchers are exploring advanced synthetic methods to overcome these hurdles.

Modern synthetic approaches include:

Stepwise Nitration: A common strategy involves the gradual, controlled introduction of nitro groups onto a pyrrole precursor. nih.gov This was demonstrated in the synthesis of a pyrazole (B372694) with seven nitro groups, which involved a stepwise nitration process. nih.gov

Catalyst-Driven Functionalization: The use of transition-metal catalysts (e.g., based on palladium, ruthenium, or iron) enables the precise functionalization of the pyrrole core under milder conditions than traditional methods. researchgate.netorganic-chemistry.org These techniques allow for the introduction of various substituents that can later be converted to nitro groups or serve to stabilize the final molecule.

Domino Reactions: These multi-step reactions occur in a single pot, improving efficiency and reducing waste. Domino reactions have been developed for the chemodivergent synthesis of trisubstituted pyrroles, showcasing a pathway to complex pyrrole structures. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has been employed to synthesize N-sulfonyl- and N-acylpyrroles, demonstrating its utility in constructing the pyrrole ring system as part of a larger molecular framework. organic-chemistry.org This method was also a key step in synthesizing the macrocyclic pyrrole core of marineosin A. nih.gov

Integration of Computational and Experimental Methodologies for Material Discovery

Key aspects of this integration include:

High-Throughput Computational Screening: Using methods like Density Functional Theory (DFT), researchers can predict the properties of thousands of virtual compounds, including density, heat of formation, and detonation performance. mdpi.comnumberanalytics.com

Machine Learning (ML) and AI: ML algorithms are trained on existing data from experimental and computational studies to create models that can predict the properties of new materials with high accuracy and speed. mdpi.comnih.gov These data-driven methods help in identifying complex structure-property relationships that may not be obvious from first principles. nih.gov

Generative AI for Inverse Design: Advanced AI models can now be used for "inverse design," where the desired properties are specified first, and the AI generates molecular structures that are predicted to meet those criteria. anl.gov This shifts the paradigm from predicting the properties of known structures to designing new structures for a specific purpose.

Automated Synthesis and Characterization: The integration of robotics and automated laboratory systems allows for the rapid synthesis and testing of the most promising candidates identified through computation, creating a closed loop of design, synthesis, and testing.

Strategic Importance of Highly Nitrated Heterocycles in Energetic Chemistry Advancements

Nitrogen-rich heterocycles are a cornerstone of modern energetic materials research. mdpi.com Their importance stems from several key advantages over traditional nitroaromatic explosives like TNT.

| Feature | Description | Strategic Advantage |

| High Nitrogen Content | Heterocyclic rings (e.g., pyrrole, pyrazole, triazole) inherently contain nitrogen atoms. | Leads to a high positive heat of formation, releasing more energy upon decomposition. nih.gov |

| High Density | The planar nature of rings and strong intermolecular forces in nitrated derivatives allow for dense crystal packing. nih.gov | Increases detonation velocity and pressure, key metrics for explosive power. |

| Favorable Oxygen Balance | Extensive nitration incorporates a high proportion of oxygen, facilitating more efficient combustion. mdpi.com | Maximizes energy release and can lead to "greener" decomposition products like N2 and CO2. researchgate.net |

| Structural Versatility | The heterocyclic core can be readily functionalized at multiple positions. nih.govresearchgate.net | Allows for fine-tuning of properties such as sensitivity, thermal stability, and solubility. |

The incorporation of nitro groups into these nitrogen-rich rings creates compounds with an exceptional combination of high energy density and improved stability, making them candidates for replacing older generations of explosives. mdpi.com

Unexplored Reactivity and Derivatization Opportunities for Poly-Nitrated Pyrroles

While the synthesis of this compound is a significant goal, the reactivity of such poly-nitrated systems remains largely unexplored. The extreme electron-withdrawing nature of the four nitro groups renders the pyrrole ring highly acidic and susceptible to nucleophilic attack, while also deactivating it towards traditional electrophilic substitution.

Potential areas for future research include:

Formation of Energetic Salts: The acidic N-H proton of a polynitrated pyrrole can be deprotonated to form an anion. This anion can then be combined with nitrogen-rich organic or inorganic cations to create energetic ionic salts. These salts often exhibit lower sensitivity and higher thermal stability compared to their neutral precursors. mdpi.com

Skeletal Editing and Ring Transformation: Advanced synthetic methods could enable the transformation of the pyrrole core itself. For example, reactions involving chlorodiazirines have been shown to promote carbon atom insertion into pyrroles, expanding the ring to form pyridines. acs.org Exploring such reactions with nitrated pyrroles could lead to entirely new classes of highly nitrated heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): While challenging, it may be possible to displace one of the nitro groups with other functional groups (e.g., –N3, –NH2) via SNAr. This would allow for the creation of derivatives with tailored properties.

Derivatization of Farnesylated Nitropyrroles: Nature provides examples of nitropyrroles, such as the nitropyrrolin family, which feature a farnesyl chain. nih.gov The synthesis and derivatization of these natural products could inspire new routes to functionalized energetic materials. nih.gov

Challenges and Future Perspectives in the Synthesis and Characterization of Highly Energetic Systems

Despite significant progress, the path to developing and deploying new energetic materials based on polynitrated heterocycles is fraught with challenges.

Synthetic Hurdles: The synthesis of molecules with a high density of nitro groups is often complex and hazardous. nih.gov Reactions can be difficult to control, and the intermediates and final products can be highly unstable and sensitive. nih.govacs.org

Purification and Characterization: Characterizing these materials is difficult due to their inherent instability. Standard analytical techniques may need to be adapted to handle their sensitivity. Obtaining high-quality single crystals for X-ray diffraction, which is crucial for determining density, can be particularly challenging. mdpi.com

Stability vs. Performance Trade-off: The fundamental challenge in energetic materials science remains the inverse relationship between energy content and stability. nih.gov Increasing the number of nitro groups to boost performance often leads to a decrease in thermal stability and an increase in sensitivity.

Scalability and Cost: Laboratory-scale syntheses are often complex and use expensive reagents. rsc.org Translating a promising laboratory synthesis into a safe, cost-effective, and scalable industrial process is a major obstacle. rsc.org

Future perspectives in the field will likely focus on overcoming these challenges through the continued integration of computational design and automated synthesis, the development of novel and safer synthetic methodologies, and a deeper fundamental understanding of the decomposition mechanisms of highly energetic systems. acs.org The ultimate goal is to create a new generation of materials that offer a significant leap in performance while meeting stringent safety and stability requirements for practical application. mdpi.commdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.